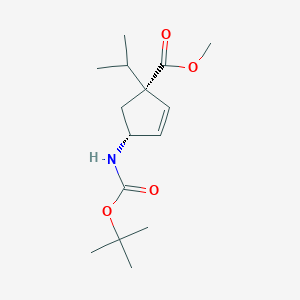
(1R,4R)-Methyl 4-((tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4R)-Methyl 4-((tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylate is a chemical compound known for its unique structural properties and reactivity. It is primarily used in synthetic organic chemistry and medicinal chemistry due to its ability to act as a building block for more complex molecules. The compound features a cyclopentene ring with an isopropyl group and a tert-butoxycarbonyl-protected amino group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
The synthesis of (1R,4R)-Methyl 4-((tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available N-Boc-(−)-amino acid methyl ester.
Reaction Conditions: The compound is synthesized through controlled reactions and selective hydrolysis to isolate the desired trans isomer using Candida rugosa lipase.
Industrial Production: Industrial production methods often employ flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.
Chemical Reactions Analysis
(1R,4R)-Methyl 4-((tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as Dess-Martin periodinane.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4).
Substitution: The tert-butoxycarbonyl group can be substituted under basic conditions to introduce different functional groups.
Common Reagents and Conditions: Typical reagents include organic solvents like methylene chloride and bases such as n-BuLi.
Major Products: The major products formed from these reactions include various bioactive molecules, particularly enzyme inhibitors targeting E1 activating enzymes.
Scientific Research Applications
(1R,4R)-Methyl 4-((tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylate has several scientific research applications:
Chemistry: It serves as a fundamental building block for synthesizing complex organic molecules.
Biology: The compound is used in the development of enzyme inhibitors that regulate cell proliferation.
Mechanism of Action
The mechanism of action of (1R,4R)-Methyl 4-((tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylate involves its interaction with molecular targets such as E1 activating enzymes. These enzymes play a crucial role in regulating cell proliferation, and the compound’s unique cyclopentene structure enhances its bioavailability and facilitates functionalization.
Comparison with Similar Compounds
(1R,4R)-Methyl 4-((tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylate can be compared with similar compounds such as:
Ethyl 2-((1R,4R)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetate: This compound also features a tert-butoxycarbonyl-protected amino group and is used in similar applications.
tert-Butyl (4-aminocyclohexyl)carbamate: Another compound with a tert-butoxycarbonyl group, used in the synthesis of bioactive molecules.
The uniqueness of this compound lies in its specific structural properties, which enhance its reactivity and versatility in various chemical and medicinal applications.
Properties
Molecular Formula |
C15H25NO4 |
|---|---|
Molecular Weight |
283.36 g/mol |
IUPAC Name |
methyl (1R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-propan-2-ylcyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C15H25NO4/c1-10(2)15(12(17)19-6)8-7-11(9-15)16-13(18)20-14(3,4)5/h7-8,10-11H,9H2,1-6H3,(H,16,18)/t11-,15+/m0/s1 |
InChI Key |
RLZMMJZCRLNHGF-XHDPSFHLSA-N |
Isomeric SMILES |
CC(C)[C@@]1(C[C@H](C=C1)NC(=O)OC(C)(C)C)C(=O)OC |
Canonical SMILES |
CC(C)C1(CC(C=C1)NC(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







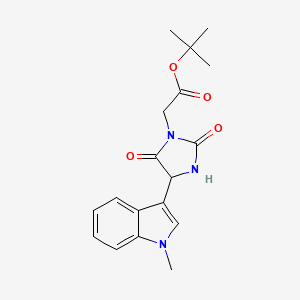
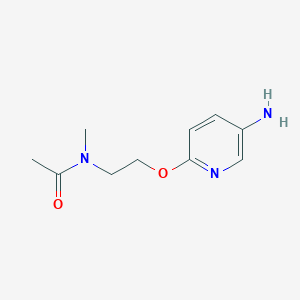
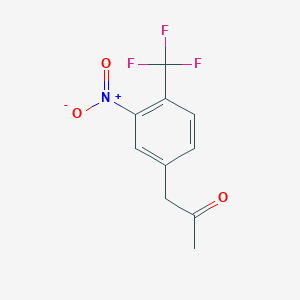
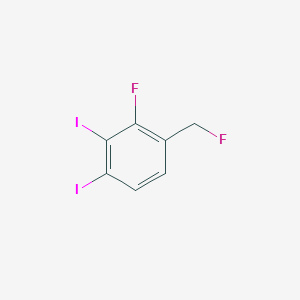


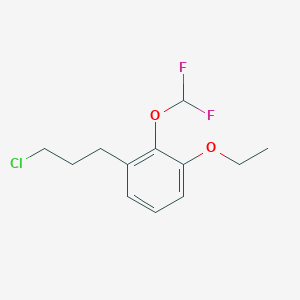
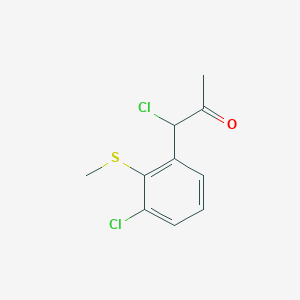
![Pyrazolo[1,5-A]pyridin-2-YL-methylamine](/img/structure/B14047301.png)
